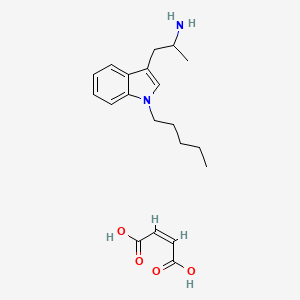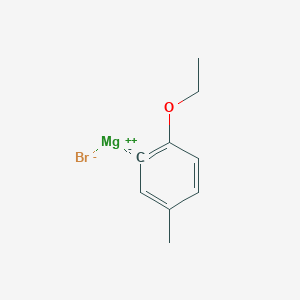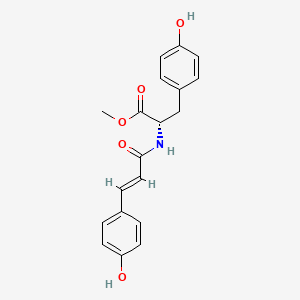![molecular formula C12H12O6 B13440012 (2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a dioxolane ring and a benzoyloxy group. The stereochemistry of the compound is defined by the (2S,4S) configuration, which plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid typically involves the use of chiral starting materials and enantioselective reactions. One common method involves the use of D-glucuronolactone as a starting material, which undergoes a series of reactions including esterification, cyclization, and benzoylation to yield the desired product . The reaction conditions often require the use of specific catalysts and solvents to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the development of green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, is becoming increasingly important in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: It serves as a probe for studying enzyme mechanisms and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The dioxolane ring and benzoyloxy group contribute to its overall reactivity and ability to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S)-2-[(Methoxy)methyl]-1,3-dioxolane-4-carboxylic acid
- (2S,4S)-2-[(Ethoxy)methyl]-1,3-dioxolane-4-carboxylic acid
- (2S,4S)-2-[(Propoxy)methyl]-1,3-dioxolane-4-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific stereochemistry and functional group interactions .
Propiedades
Fórmula molecular |
C12H12O6 |
|---|---|
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
(2S,4S)-2-(benzoyloxymethyl)-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C12H12O6/c13-11(14)9-6-16-10(18-9)7-17-12(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m0/s1 |
Clave InChI |
RHZLHXQYUVIGGE-UWVGGRQHSA-N |
SMILES isomérico |
C1[C@H](O[C@H](O1)COC(=O)C2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1C(OC(O1)COC(=O)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose](/img/structure/B13439934.png)

![N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine](/img/structure/B13439944.png)

![(2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-11,15-diol](/img/structure/B13439972.png)
![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)
![Disodium;[dichloro-di(propan-2-yloxy)phosphorylmethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B13439984.png)

![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester](/img/structure/B13439990.png)


![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)
